2-(Cyclohexyloxy)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-cyclohexyloxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-5,7H2 |
InChI Key |
ISUQSBDLNDIYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC#N |
Origin of Product |
United States |
Significance of Nitrile Functional Groups in Organic Synthesis
The nitrile or cyano group (-C≡N) is a cornerstone of modern organic synthesis due to its remarkable versatility. nih.gov Comprising a carbon atom triple-bonded to a nitrogen atom, this functional group possesses unique electronic properties that render it susceptible to a variety of chemical transformations. fiveable.me
One of the most significant attributes of the nitrile group is its ability to be converted into other valuable functional groups. pearson.com For instance, nitriles can be hydrolyzed to produce carboxylic acids or reduced to form primary amines, both of which are pivotal functional groups in the construction of biologically active molecules and polymers. ebsco.com This transformative capacity allows chemists to use the nitrile group as a "masked" or protected version of these other functionalities. ebsco.com
Furthermore, the carbon atom of the nitrile group is electrophilic, making it a target for nucleophilic attack. fiveable.me This reactivity is harnessed in numerous carbon-carbon bond-forming reactions, a fundamental process in the assembly of complex organic skeletons. The linear geometry of the nitrile group also imparts specific spatial arrangements within a molecule. fiveable.me The diverse reactivity of nitriles, including their participation in cycloaddition reactions and as directing groups in C-H bond functionalization, underscores their immense importance in the synthesis of carbo- and heterocyclic compounds. nih.gov
Role of Cyclohexyloxy Moieties in Molecular Architecture
The cyclohexyloxy group, which consists of a cyclohexane (B81311) ring linked to the rest of a molecule through an oxygen atom, plays a crucial role in tailoring the properties of organic compounds. ontosight.aiontosight.ai As a lipophilic (fat-loving) and sterically bulky substituent, the cyclohexyloxy moiety can significantly influence a molecule's solubility, membrane permeability, and metabolic stability.
In the context of drug discovery and medicinal chemistry, the incorporation of a cyclohexyloxy group can be a strategic move to enhance the pharmacological profile of a drug candidate. pharmablock.com It can serve as a bioisostere for other groups, like a t-butyl or phenyl group, offering a three-dimensional structure that can lead to improved binding affinity with a target protein by providing more contact points. pharmablock.com The rigidity of the cyclohexyl ring, compared to a more flexible alkyl chain, can also reduce the entropic penalty upon binding, potentially increasing potency. pharmablock.com The presence of the ether linkage in the cyclohexyloxy group also introduces a degree of polarity and the potential for hydrogen bonding, which can be critical for molecular recognition and interaction with biological targets. numberanalytics.comteachy.app
Contextualization of 2 Cyclohexyloxy Acetonitrile Within Modern Synthetic Chemistry
2-(Cyclohexyloxy)acetonitrile (B6148900) is a bifunctional molecule that marries the synthetic versatility of the nitrile group with the architectural influence of the cyclohexyloxy moiety. This unique combination makes it a valuable building block in contemporary organic synthesis.
The presence of the nitrile group allows for a wide range of chemical manipulations, including its conversion to amines, carboxylic acids, and ketones, or its participation in the formation of new carbon-carbon bonds. fiveable.meebsco.com Simultaneously, the cyclohexyloxy group can impart desirable physicochemical properties to the final products, such as increased lipophilicity and metabolic stability. pharmablock.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H13NO |
| Monoisotopic Mass | 139.09972 Da |
| Predicted XlogP | 1.7 |
This data is based on predicted values. uni.lu
Synthetic Pathways to this compound: A Detailed Examination
The synthesis of this compound, a valuable chemical intermediate, can be achieved through various strategic approaches. These methodologies primarily focus on the construction of the core ether linkage followed by the introduction of the nitrile functional group, or a combination thereof. This article explores the key synthetic strategies for preparing this compound and its analogs, detailing the underlying chemical principles and reaction conditions.
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor in the Construction of Complex Organic Scaffolds
As a bifunctional molecule, 2-(cyclohexyloxy)acetonitrile (B6148900) possesses both a nitrile group and a cyclohexyloxy group, making it a potential precursor for the construction of more complex organic scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of diverse functionalities and the extension of the carbon skeleton.
The cyclohexyloxy group, while generally stable, can act as a bulky, lipophilic directing group or be cleaved under specific, harsh conditions to reveal a hydroxyl group. This dual functionality allows for sequential modifications at different parts of the molecule, a key strategy in the assembly of intricate molecular architectures.
Utility in Multistep Organic Synthesis Sequences
In the context of multistep organic synthesis, this compound can serve as a versatile building block. bldpharm.com Its nitrile functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, through cyclization reactions with appropriate difunctional reagents, it could potentially be used to form substituted pyridines, pyrimidines, or imidazoles, which are core structures in many non-pharmaceutical chemical entities.
The synthesis of such heterocyclic systems often involves the initial formation of an amidine or a related intermediate from the nitrile, followed by condensation and cyclization. The cyclohexyloxy group would remain as a substituent on the resulting heterocyclic ring, influencing its physical and chemical properties, such as solubility and thermal stability.
Derivatization for Enhanced Chemical Functionality
The reactivity of the nitrile group in this compound allows for a variety of derivatization reactions to enhance its chemical functionality. For example, catalytic hydrogenation of the nitrile would yield 2-(cyclohexyloxy)ethanamine. This primary amine could then be used in a wide array of subsequent reactions, including amide bond formation, imine synthesis, and N-alkylation, thereby introducing new functional groups and building more complex molecules.
Another potential derivatization involves the reaction of the nitrile with Grignard or organolithium reagents, which would lead to the formation of ketones after hydrolysis. These ketones can then serve as key intermediates for further carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions, expanding the synthetic utility of the original building block.
Role in the Preparation of Specific Chemical Classes (excluding pharmaceutical applications)
While specific examples for this compound are scarce, analogous nitrile-containing compounds are utilized in the synthesis of various non-pharmaceutical chemical classes. Based on its structure, this compound could potentially be a precursor in the synthesis of certain agrochemicals, dyes, or materials.
In the field of agrochemicals, nitrile-containing compounds can be found in some herbicides and pesticides. The synthesis of these active ingredients often involves the modification of the nitrile group or the use of the nitrile as a directing group in aromatic substitution reactions.
In materials science, the nitrile group can be polymerized under certain conditions to form polynitriles or can be incorporated into polymer backbones to modify their properties. The bulky cyclohexyloxy group could impart specific thermal or mechanical properties to such polymers.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(Cyclohexyloxy)acetonitrile (B6148900) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of this compound, the signals corresponding to the different protons of the cyclohexyl ring and the methylene (B1212753) group of the acetonitrile (B52724) moiety would be observed. The chemical shifts are influenced by the electron-withdrawing effect of the ether oxygen and the nitrile group.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH (cyclohexyl) | 3.5 - 3.7 | Multiplet | |
| O-CH₂-CN | 4.3 - 4.5 | Singlet | |
| Cyclohexyl Protons (axial & equatorial) | 1.1 - 2.0 | Multiplets |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., aliphatic, attached to an electronegative atom, nitrile).
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C≡N (nitrile) | 115 - 120 |
| O-CH (cyclohexyl) | 75 - 85 |
| O-CH₂-CN | 50 - 60 |
| Cyclohexyl Carbons | 23 - 35 |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. This would be instrumental in assigning the complex multiplets of the cyclohexyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the nitrile carbon) and confirming the connection between the cyclohexyloxy group and the acetonitrile moiety through the ether linkage. For instance, a correlation would be expected between the protons of the O-CH₂ group and the carbon of the O-CH group of the cyclohexyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₃NO), the expected exact mass would be calculated and compared to the experimentally determined value.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 140.1070 |
| [M+Na]⁺ | 162.0889 |
Note: The calculated exact masses are based on the most abundant isotopes of each element.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules. In the context of this compound, ESI would likely produce a prominent protonated molecular ion [M+H]⁺. Adducts with other ions present in the solvent, such as sodium [M+Na]⁺, may also be observed. researchgate.netnih.govnih.govreddit.com The choice of solvent, such as acetonitrile, is crucial in LC-MS applications and can influence ion formation. uri.edulichrom.com Fragmentation of the molecular ion in the mass spectrometer (MS/MS) would be expected to involve the cleavage of the ether bond, leading to characteristic fragment ions corresponding to the cyclohexyl and the oxyacetonitrile moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum provides a unique molecular fingerprint.
The key functional groups in this compound are the nitrile group (C≡N), the ether linkage (C-O-C), and the saturated cyclohexane (B81311) ring (C-H bonds). The nitrile group gives rise to a very distinct, sharp absorption band in the spectrum. This peak is typically of medium intensity and appears in a region where few other functional groups absorb, making it a reliable diagnostic marker for the presence of the nitrile. The ether linkage is identified by a strong C-O stretching vibration. Additionally, the numerous C-H bonds of the cyclohexyl ring produce strong, sharp stretching vibrations just below 3000 cm⁻¹.
Based on established correlation tables for IR spectroscopy, the following absorption bands are expected for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl C-H (Cyclohexyl) | Stretching | 2850 - 2960 | Strong, Sharp |
| Nitrile (C≡N) | Stretching | 2240 - 2260 | Medium, Sharp |
| Ether (C-O-C) | Asymmetric Stretching | 1070 - 1150 | Strong |
Chromatographic Separation and Purity Assessment Techniques
Chromatography is an essential analytical method for separating the components of a mixture and assessing the purity of a compound. For this compound, various chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are applicable.
Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is well-suited for GC analysis. In this method, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase.
A typical GC method for purity assessment would involve a nonpolar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase. A Flame Ionization Detector (FID) would offer excellent sensitivity for this organic analyte. Alternatively, a Nitrogen-Phosphorus Detector (NPD) could be used for enhanced selectivity due to the presence of the nitrogen atom in the nitrile group. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions and can be used for identification, while the peak area allows for quantitative purity assessment.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common and effective approach. nih.gov
In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase. nih.gov The mobile phase is usually a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. chromatographyonline.comuhplcs.com By adjusting the ratio of the organic solvent to water, the retention of the compound on the column can be controlled. Detection is commonly achieved using an ultraviolet (UV) detector, although the nitrile chromophore has a weak absorbance at low wavelengths. Therefore, a low wavelength setting (e.g., ~210 nm) would be necessary. Isocratic elution (constant mobile phase composition) can be used for simple purity checks, while gradient elution (changing mobile phase composition) is employed for separating mixtures with components of varying polarities. chromatographyonline.com
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. fishersci.com It involves a stationary phase, typically silica gel, coated on a flat support like glass or aluminum. hplc.sk
For this compound, a normal-phase TLC system would be effective. The sample is spotted onto the baseline of the silica gel plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase. The mobile phase, a mixture of organic solvents, moves up the plate by capillary action. hplc.sk Separation occurs based on the principle of adsorption; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds travel further, giving a higher Rf value. A suitable mobile phase for this compound would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve optimal separation. Visualization of the spots can be achieved using a UV lamp (if the compound is UV-active) or by staining with a chemical reagent such as potassium permanganate. hplc.sk
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |
| Development | Ascending development in a saturated chamber hplc.sk |
| Visualization | UV light at 254 nm or staining with potassium permanganate |
Computational and Theoretical Investigations of 2 Cyclohexyloxy Acetonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, which involve solving approximations of the Schrödinger equation, are fundamental to determining the electronic structure of a molecule. wikipedia.orgusc.edu Methods such as Density Functional Theory (DFT) are commonly used to investigate the distribution of electrons and the energies of molecular orbitals. wikipedia.org
For 2-(Cyclohexyloxy)acetonitrile (B6148900), these calculations can reveal key electronic features. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. jmaterenvironsci.com
Furthermore, quantum chemistry is used to compute the electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, the electronegative oxygen and nitrogen atoms are expected to create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would show positive potential.
Table 1: Illustrative Calculated Electronic Properties of this compound
| Property | Predicted Value | Computational Method |
| HOMO Energy | Data not available | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Data not available | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Data not available | DFT (e.g., B3LYP/6-31G) |
| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-31G) |
Note: The table is illustrative. Specific values require dedicated computational studies which are not publicly available for this compound.
Prediction of Reactivity and Reaction Pathways
Theoretical chemistry offers methods to predict how a molecule will behave in a chemical reaction. lasphub.com By calculating the potential energy surface, researchers can identify stable molecules (reactants and products) and the transition states that connect them. usc.edu The energy difference between the reactants and the transition state, known as the activation energy, is crucial for predicting reaction rates.
Conformational Analysis of the Cyclohexyl and Ether Moieties
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For a flexible molecule like this compound, understanding its preferred conformations is essential, as this influences its physical properties and biological activity.
The cyclohexyl ring predominantly adopts a chair conformation to minimize angle and torsional strain. chemistrysteps.com The cyclohexyloxy group can be attached to the ring in either an axial or an equatorial position. Due to steric hindrance, large substituents generally prefer the more spacious equatorial position. utdallas.edu Computational methods can precisely calculate the energy difference between the axial and equatorial conformers of this compound.
Additionally, there is rotational freedom around the C-O single bonds of the ether linkage. By systematically rotating these bonds and calculating the corresponding energy (a potential energy scan), the most stable rotational isomers (rotamers) can be identified.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Equatorial chair | 0 (Reference) |
| 2 | Axial chair | Data not available |
| 3 | Twist-boat conformations | Data not available |
Note: The equatorial conformer is predicted to be the most stable. Specific energy values are not available from existing literature.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemistry focuses on the properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules together in a system. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a detailed view of intermolecular interactions and bulk properties. nist.gov
An MD simulation of liquid this compound would reveal how the molecules pack together and interact. The primary intermolecular forces would be van der Waals interactions from the nonpolar cyclohexyl group and dipole-dipole interactions arising from the polar ether and nitrile functionalities. The simulations can be used to calculate macroscopic properties like density, viscosity, and diffusion coefficients.
Furthermore, by analyzing the trajectories of the molecules, one can calculate radial distribution functions. These functions describe the probability of finding a neighboring molecule at a certain distance from a reference molecule, offering quantitative insight into the liquid's structure and the nature of intermolecular bonding. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a cornerstone of modern chemistry. Future research on 2-(cyclohexyloxy)acetonitrile (B6148900) should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
One promising direction is the exploration of biocatalytic methods . Aldoxime dehydratases, for instance, have been shown to catalyze the synthesis of nitriles from aldoximes under mild, aqueous conditions, offering a cyanide-free and sustainable alternative to traditional industrial processes. mdpi.com Investigating the potential of such enzymes for the synthesis of this compound could lead to a significantly greener production method.
Another area of interest is the development of cyanide-free synthetic pathways . One such approach could involve the use of p-toluenesulfonylmethyl isocyanide (TosMIC) in a van Leusen reaction with a suitable cyclohexanone (B45756) precursor. rsc.org This method avoids the use of highly toxic cyanide reagents, thereby improving the safety profile of the synthesis.
Furthermore, research into greener solvent systems and catalysts for the synthesis of the ether linkage in this compound is warranted. The use of deep eutectic solvents (DES) or microwave-assisted organic synthesis could offer energy-efficient and less hazardous alternatives to conventional methods. labinsights.nl
| Proposed Sustainable Route | Key Advantage | Relevant Research Area |
| Biocatalysis with Aldoxime Dehydratases | Cyanide-free, mild conditions, aqueous media | Enzyme engineering, biocatalysis |
| Van Leusen Reaction with TosMIC | Avoids toxic cyanide reagents | Green chemistry, organic synthesis |
| Deep Eutectic Solvents (DES) | Recyclable and less hazardous solvents | Sustainable chemistry, process intensification |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption | Green chemistry, chemical engineering |
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of this compound is largely defined by its two functional groups: the ether and the nitrile. While the individual reactivities of these groups are well-documented, their interplay within the same molecule could lead to novel and unexplored chemical transformations.
Future research should investigate the reactivity of the α-carbon to the nitrile group. The electron-withdrawing nature of the cyano group can be exploited for various C-C bond-forming reactions. nih.gov Exploring the potential of this compound as a pronucleophile in Michael additions, for example, could lead to the synthesis of complex molecules. researchgate.net
The radical chemistry of this compound is another fertile ground for investigation. Radical-initiated C(sp3)–H bond functionalization of alkyl nitriles has emerged as a powerful tool in organic synthesis. acs.org Studying the behavior of this compound under photoredox or other radical-generating conditions could unveil novel reaction pathways.
Furthermore, the participation of the nitrile group in cycloaddition reactions is an area ripe for exploration. Nitrile imines and nitrile oxides are known to undergo [3+2] cycloadditions with various dipolarophiles, and investigating the reactivity of the cyano group in this compound in such reactions could lead to the synthesis of novel heterocyclic compounds. mdpi.com
| Area of Reactivity | Potential Transformation | Significance |
| α-Carbon Chemistry | Michael Addition, Alkylation | C-C bond formation, synthesis of complex molecules |
| Radical Reactions | C-H Functionalization | Novel bond formations, access to new chemical space |
| Cycloaddition Reactions | [3+2] Cycloadditions | Synthesis of heterocyclic compounds |
| Hydrolysis/Reduction | Conversion to amides, carboxylic acids, or amines | Access to a range of other functional groups libretexts.orglibretexts.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules. For this compound, advanced computational modeling can provide valuable insights that can guide experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and bond energies of the molecule. This can help in predicting its reactivity in various chemical reactions and in understanding the mechanism of known transformations. Such computational studies have been successfully used to understand the molecular interactions of other complex molecules. dovepress.com
Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with solvents or other molecules. This could be particularly useful in understanding its physical properties and in designing potential applications, for instance, as a ligand for a biological target. Solvation studies using empirical force fields have proven effective for other organic molecules. researchgate.net
By combining computational and experimental approaches, a deeper understanding of the structure-property-reactivity relationships of this compound can be achieved, accelerating the pace of discovery.
| Computational Method | Information Gained | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction mechanisms | Predicting reactivity, guiding synthetic efforts |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding physical properties, drug design |
Integration into Flow Chemistry Systems for Scalable Production
Flow chemistry has emerged as a transformative technology for the synthesis of chemicals, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into a continuous flow system represents a significant future research direction.
A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates. This would be particularly beneficial for synthetic routes that may involve toxic or unstable compounds. Furthermore, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities.
Several methods for the synthesis of nitriles in continuous flow have been reported, including cyanide-free methods and the direct conversion of carboxylic acids. rsc.orgacs.orgsemanticscholar.org Adapting these methodologies for the production of this compound could enable its large-scale and on-demand synthesis. The development of a robust and scalable flow process would be a critical step towards the potential industrial application of this compound.
| Flow Chemistry Aspect | Benefit for this compound Synthesis |
| Enhanced Safety | Safe handling of potentially hazardous reagents |
| Precise Process Control | Improved yields and selectivities |
| Scalability | Facile transition from laboratory to industrial scale |
| Process Intensification | Reduced footprint and increased efficiency |
Q & A
Q. What are the established synthetic routes for 2-(Cyclohexyloxy)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic substitution, where cyclohexanol reacts with a haloacetonitrile derivative (e.g., chloroacetonitrile) in the presence of a weak base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile. The reaction is typically stirred at room temperature for 24 hours, with progress monitored via TLC. Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure. Optimization may include adjusting the base strength (e.g., using NaHCO₃ for milder conditions) or solvent polarity to improve yield .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., cyclohexyloxy proton shifts at δ 3.5–4.5 ppm).
- FTIR : Identify functional groups (C≡N stretch ~2240 cm⁻¹, C-O-C stretch ~1100 cm⁻¹).
- Single-Crystal XRD : Resolve molecular geometry and bond angles.
- UV-Vis Spectroscopy : Assess electronic transitions for applications in photochemistry.
See Table 1 for typical data ranges .
Q. Table 1: Analytical Data for this compound
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, cyclohexyl), δ 4.3 (s, OCH₂) |
| FTIR | 2240 cm⁻¹ (C≡N), 1100 cm⁻¹ (C-O-C) |
| XRD | Bond length: C-O = 1.42 Å, C≡N = 1.16 Å |
Q. How is the compound nomenclature standardized, and what are its common aliases?
Methodological Answer: The IUPAC name follows the substituent order: This compound. Common aliases include Cyclohexyloxyacetonitrile and O-Cyclohexyl glycolonitrile. Cross-referencing databases like PubChem (CID: [to be filled]) ensures consistency. Synonyms should be verified against CAS registry numbers to avoid misidentification .
Advanced Research Questions
Q. What are the stability and reactivity profiles of this compound under varying conditions?
Methodological Answer: The compound is stable under inert storage (dry, 2–8°C) but may hydrolyze in aqueous acidic/basic media, releasing toxic HCN. Reactivity studies should include:
- Thermal Stability : TGA/DSC to determine decomposition thresholds (>200°C suggested).
- Hydrolytic Sensitivity : Monitor C≡N conversion to amides or carboxylic acids via pH-dependent kinetic assays.
- Light Sensitivity : UV exposure tests to assess photodegradation pathways. Current data gaps necessitate further empirical validation .
Q. How can contradictions in reported physicochemical data (e.g., solubility, logP) be resolved?
Methodological Answer: Discrepancies often arise from measurement techniques. For example:
- logP (Octanol-Water) : Use shake-flask methods (experimental) vs. computational tools (e.g., Molinspiration).
- Solubility : Employ HPLC-based saturation solubility assays in multiple solvents (e.g., acetonitrile, DMSO) at controlled temperatures.
A 2017 study on acetonitrile derivatives highlights temperature-dependent solubility variations (e.g., 25 mg/mL in ethanol at 25°C vs. 45 mg/mL at 40°C) .
Q. What computational strategies are used to predict the compound’s biological or catalytic activity?
Methodological Answer:
- Molecular Docking : Screen against protein targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina to predict binding affinities.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps for reactivity insights).
- MD Simulations : Assess stability in lipid bilayers for membrane permeability studies. Recent work on analogous nitriles demonstrated correlation between computed logD values and experimental permeability .
Q. Table 2: Computational Parameters for this compound
| Parameter | Value (Calculated) | Method |
|---|---|---|
| logD (pH 7.4) | 1.8 | SwissADME |
| HOMO-LUMO Gap | 5.2 eV | DFT/B3LYP/6-31G* |
| Polar Surface Area | 45 Ų | Molinspiration |
Safety and Toxicity Considerations
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Respiratory Protection : Use NIOSH-certified N95 masks for low exposure; full-face respirators for prolonged use.
- Gloves : Nitrile or neoprene (permeation resistance >8 hours; EN374 compliance).
- Emergency Procedures : Neutralize spills with 10% NaHCO₃ to mitigate HCN risk. Toxicity data is limited, but acute exposure protocols for nitriles (e.g., amyl nitrite antidotes) should be followed .
Q. What are the gaps in toxicological data, and how can they be addressed?
Methodological Answer: Existing data lacks:
- Chronic Toxicity : 28-day rodent studies to determine NOAEL.
- Mutagenicity : Ames test (TA98/TA100 strains) with/without metabolic activation.
- Ecotoxicity : Daphnia magna LC₅₀ assays. Collaborative efforts with regulatory bodies (e.g., OECD guidelines) are critical .
Application-Driven Research
Q. How is this compound utilized in constructing complex organic frameworks?
Methodological Answer: The nitrile group serves as a precursor for:
- Heterocycle Synthesis : Cyclization with hydrazines to form pyrazoles.
- C-C Bond Formation : Pd-catalyzed cyanation reactions (e.g., Suzuki-Miyaura couplings).
A 2020 study demonstrated its use in α-amino-β-cyano cyclohexene skeletons via Michael addition, highlighting yield optimization through solvent selection (THF > DMF) .
Q. What role does the compound play in spectroscopic method development?
Methodological Answer: It serves as a model for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
